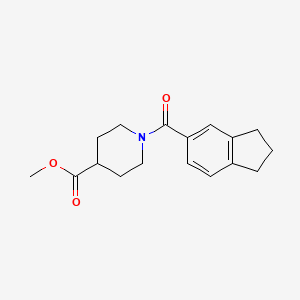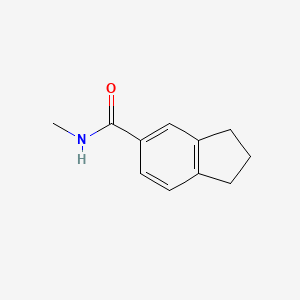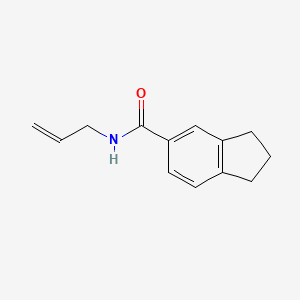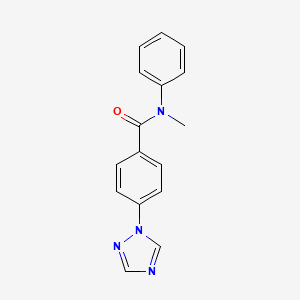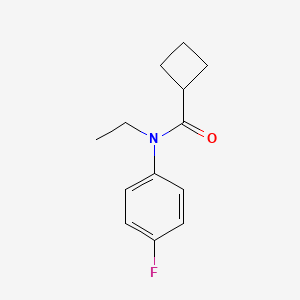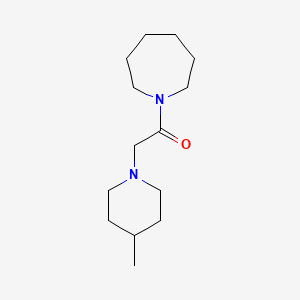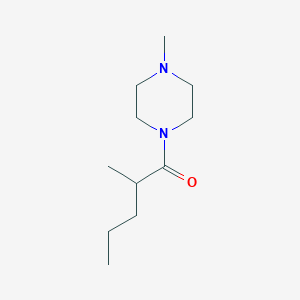
2-Methyl-1-(4-methylpiperazin-1-yl)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(4-methylpiperazin-1-yl)pentan-1-one, also known as 4'-Methyl-α-Pyrrolidinohexiophenone (4-MPH) is a stimulant drug that belongs to the cathinone class. It is a synthetic compound that has gained popularity in the research community due to its potential applications in scientific research. The compound is structurally related to other cathinones such as MDPV and a-PVP, which are known to have stimulant effects on the central nervous system.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(4-methylpiperazin-1-yl)pentan-1-one is similar to other cathinones. The compound acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their levels in the brain. This increase in neurotransmitter levels results in stimulant effects on the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methyl-1-(4-methylpiperazin-1-yl)pentan-1-one are similar to other cathinones. The compound has been found to increase heart rate, blood pressure, and body temperature. It also increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of euphoria, increased energy, and improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Methyl-1-(4-methylpiperazin-1-yl)pentan-1-one in lab experiments include its potency, selectivity, and stability. The compound is also readily available and relatively inexpensive. However, the limitations of using this compound in lab experiments include its potential for abuse, lack of long-term safety data, and the need for caution when handling the compound due to its potential toxicity.
Orientations Futures
There are several future directions for research on 2-Methyl-1-(4-methylpiperazin-1-yl)pentan-1-one. One direction is to investigate its potential therapeutic applications, such as in the treatment of attention deficit hyperactivity disorder (ADHD) or depression. Another direction is to study its long-term effects on the brain and body, as well as its potential for addiction and abuse. Additionally, further research is needed to understand the structure-activity relationship of cathinones and their effects on the central nervous system.
Méthodes De Synthèse
The synthesis method of 2-Methyl-1-(4-methylpiperazin-1-yl)pentan-1-one involves the reaction of 4-methylpiperazine with 2-bromo-1-phenylpentan-1-one in the presence of a base. The reaction results in the formation of 2-Methyl-1-(4-methylpiperazin-1-yl)pentan-1-one as a white crystalline powder. The purity of the compound can be increased by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-Methyl-1-(4-methylpiperazin-1-yl)pentan-1-one has potential applications in scientific research. The compound has been used as a reference standard in analytical chemistry to identify and quantify cathinones in forensic samples. It has also been used in pharmacological studies to investigate the effects of cathinones on the central nervous system. The compound has been found to have similar effects to other cathinones, such as increasing the release of dopamine, norepinephrine, and serotonin in the brain.
Propriétés
IUPAC Name |
2-methyl-1-(4-methylpiperazin-1-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-4-5-10(2)11(14)13-8-6-12(3)7-9-13/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUDUICCOGJWHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)N1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(4-methylpiperazin-1-yl)pentan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

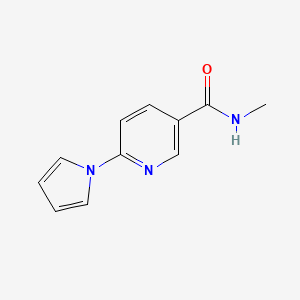


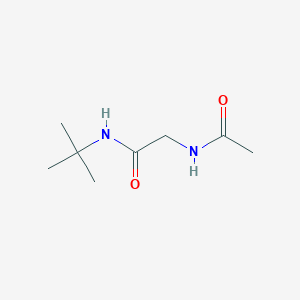
![Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B7500763.png)
![Acetic acid;spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclohexane]-3-carboxylic acid](/img/structure/B7500784.png)
